molecular formula C13H16O3S B14190374 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one CAS No. 923001-98-3

1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one

Katalognummer: B14190374
CAS-Nummer: 923001-98-3
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: GHMIVHJIYXDBCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 3-methylbenzene (toluene) followed by the introduction of the hex-5-en-2-one moiety. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the sulfonylation process. The subsequent steps may involve the use of various reagents and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methylbenzene-1-sulfonyl)hex-5-en-2-one
  • 1-(3-Methylbenzene-1-sulfonyl)pent-4-en-2-one
  • 1-(3-Methylbenzene-1-sulfonyl)hex-5-en-3-one

Uniqueness

1-(3-Methylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the sulfonyl and methyl groups on the benzene ring, as well as the presence of the hex-5-en-2-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

923001-98-3

Molekularformel

C13H16O3S

Molekulargewicht

252.33 g/mol

IUPAC-Name

1-(3-methylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C13H16O3S/c1-3-4-7-12(14)10-17(15,16)13-8-5-6-11(2)9-13/h3,5-6,8-9H,1,4,7,10H2,2H3

InChI-Schlüssel

GHMIVHJIYXDBCE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)S(=O)(=O)CC(=O)CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.